molecular formula C10H18NNaO4S B13569435 Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate CAS No. 2803861-79-0

Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate

Cat. No.: B13569435
CAS No.: 2803861-79-0
M. Wt: 271.31 g/mol
InChI Key: RFXANMNRQISTFV-UHFFFAOYSA-M
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Description

Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate is a chemical compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a methanesulfinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate typically involves the reaction of pyrrolidine derivatives with tert-butoxycarbonyl chloride and methanesulfinic acid. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the sodium salt. The process can be carried out under mild conditions, usually at room temperature, to ensure the stability of the tert-butoxycarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butoxycarbonyl derivatives, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate can undergo various chemical reactions, including:

    Oxidation: The methanesulfinate group can be oxidized to form sulfonate derivatives.

    Reduction: The compound can be reduced to remove the tert-butoxycarbonyl group, yielding the free pyrrolidine derivative.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Acidic or basic conditions can facilitate the substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfonate derivatives.

    Reduction: Free pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a protecting group in peptide synthesis.

    Medicine: Explored for its potential use in drug development due to its ability to modify biological activity.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate involves its ability to act as a protecting group for amines, thereby preventing unwanted reactions during synthesis. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property makes it valuable in the synthesis of peptides and other nitrogen-containing compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to act as a protecting group for amines while being easily removable under mild conditions makes it particularly valuable in synthetic chemistry.

Properties

CAS No.

2803861-79-0

Molecular Formula

C10H18NNaO4S

Molecular Weight

271.31 g/mol

IUPAC Name

sodium;[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methanesulfinate

InChI

InChI=1S/C10H19NO4S.Na/c1-10(2,3)15-9(12)11-6-4-5-8(11)7-16(13)14;/h8H,4-7H2,1-3H3,(H,13,14);/q;+1/p-1

InChI Key

RFXANMNRQISTFV-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CS(=O)[O-].[Na+]

Origin of Product

United States

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